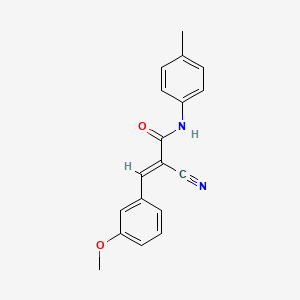![molecular formula C22H22N4O3S B2735489 methyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate CAS No. 946206-21-9](/img/structure/B2735489.png)
methyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate is a synthetic compound that integrates elements of indole, phenyl, and triazole groups into its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The synthesis typically begins with the formation of the triazole ring by reacting 1H-indole-3-carboxaldehyde with 3-methoxyphenyl hydrazine under appropriate conditions to yield the hydrazone intermediate.
Cyclization: : The hydrazone undergoes cyclization in the presence of an acid catalyst to form the triazole ring.
Sulfonation and Alkylation: : The newly formed triazole is then reacted with butanoic acid derivatives in a sulfonation process, followed by alkylation to introduce the sulfanyl group and complete the methyl ester formation.
Industrial Production Methods: : Industrial scale production typically involves optimized reaction conditions to maximize yield and purity, such as controlled temperatures, specific catalysts, and solvent systems conducive to efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The indole ring can undergo oxidation to form various oxidized derivatives, which might have different biological activities.
Reduction: : Selective reduction can be used to modify specific functional groups, affecting the compound's reactivity.
Substitution: : Electrophilic or nucleophilic substitution reactions can introduce new substituents on the phenyl ring, altering its chemical and physical properties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Typical reducing agents are sodium borohydride and lithium aluminum hydride.
Substitution: : Various halides and alkylating agents under basic or acidic conditions are employed for substitution reactions.
Major Products: : The reactions produce a range of derivatives with potential enhancements in biological activity or stability, such as hydroxylated, alkylated, or reduced forms of the parent compound.
Aplicaciones Científicas De Investigación
This compound has multifaceted applications across several domains:
Chemistry: : Used as a starting material or intermediate in the synthesis of more complex molecules. It serves as a functional scaffold in the design of new materials with specific properties.
Biology: : Investigated for its potential role in modulating biological pathways due to its structural similarity to naturally occurring compounds.
Medicine: : Explored for therapeutic purposes, particularly in cancer research, due to its potential to interfere with cellular processes.
Industry: : Utilized in the development of specialty chemicals and advanced materials with unique physicochemical properties.
Mecanismo De Acción
The compound's mechanism of action involves interaction with specific molecular targets, modulating pathways critical for cell function. The indole and triazole moieties are known to interact with protein kinases, affecting signal transduction pathways. The precise molecular targets vary depending on the biological context but generally involve enzymes and receptors pivotal in cellular regulation.
Comparación Con Compuestos Similares
Comparison: : Compared to other indole- and triazole-containing compounds, methyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate stands out due to the presence of the methoxyphenyl group, which can influence both its reactivity and biological activity.
Similar Compounds
Methyl 2-{[5-(1H-indol-3-yl)-4-(phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate: : Lacks the methoxy group, potentially altering its activity profile.
2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid: : Varies in the side chain length, affecting its physicochemical properties.
N-(4-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}phenyl)acetamide: : Incorporates an amide group, which may affect its interaction with biological targets.
Propiedades
IUPAC Name |
methyl 2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-4-19(21(27)29-3)30-22-25-24-20(17-13-23-18-11-6-5-10-16(17)18)26(22)14-8-7-9-15(12-14)28-2/h5-13,19,23H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOAPWXZCOXBCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)SC1=NN=C(N1C2=CC(=CC=C2)OC)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-1-[4-(thiophene-2-sulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2735407.png)


![methyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2735411.png)

![[3-Methyl-5-(pyrrolidine-1-sulfonyl)phenyl]boronic acid](/img/structure/B2735414.png)


![3-((4-bromobenzyl)thio)-4-butyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2735418.png)
![2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2735419.png)

![3-methyl-7-[(4-methylphenyl)methyl]-8-[(4-methylpyrimidin-2-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2735421.png)


